
Application Notes and Protocols: Synthesis and
Purification of Caflanone FBL-03G

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Caflanone

Cat. No.: B1451016 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis and purification of

Caflanone (FBL-03G), a non-psychoactive flavonoid derivative of Cannabis sativa. Caflanone
is a promising therapeutic agent for pancreatic cancer, currently under clinical investigation.

While the specific chemical synthesis protocol is proprietary, this note outlines the publicly

available information regarding its isolation, multi-step purification process, and analytical

characterization. Furthermore, it includes protocols for the application of FBL-03G in preclinical

research, based on published studies, and summarizes key experimental data.

Introduction to Caflanone (FBL-03G)
Caflanone (FBL-03G) is the unnatural isomer of cannflavin B, a flavonoid metabolite found in

cannabis.[1][2] It is a non-cannabinoid, non-psychoactive compound that has demonstrated

significant therapeutic potential in preclinical models of pancreatic cancer.[2][3] FBL-03G was

initially derived from an endemic, flavonoid-rich strain of Cannabis Sativa discovered in

Jamaica.[4][5] Due to its potential, Flavocure Biotech Inc. has developed a proprietary

synthesis method to produce commercial quantities for clinical studies.[4][6] The U.S. Food and

Drug Administration (FDA) has granted FBL-03G Orphan Drug Designation for the treatment of

pancreatic cancer, and it is proceeding to Phase I clinical trials.[6][7][8]

The primary mechanisms of action for FBL-03G include the inhibition of Colony-Stimulating

Factor 1 Receptor (CSF1-R) on tumor-associated macrophages and the potent suppression of

KRAS expression, a frequent and difficult-to-treat mutation in pancreatic cancer.[1][7] These
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actions lead to increased cancer cell apoptosis and a reduction in tumor growth, demonstrating

potential for treating both localized and metastatic disease.[3][7]

Synthesis and Isolation Approach
The exact chemical synthesis pathway for FBL-03G remains proprietary to Flavocure Biotech.

[6] However, the initial development involved a bioactivity-guided isolation approach from a

unique Cannabis sativa strain.[2] This process involves isolating and screening multiple

flavonoid compounds to identify the most potent therapeutic agent.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31396485/
https://www.biospace.com/flavocure-biotech-announces-fda-clearance-of-ind-application-for-caflanone-fbl-03g-for-clinical-trials-in-pancreatic-cancer-patients
https://www.healtheuropa.com/black-swan-rare-jamaican-cannabis-strain-could-treat-pancreatic-cancer/96424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6663976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6663976/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioactivity-Guided Isolation & Synthesis Workflow
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Caption: General workflow from isolation to synthesis of FBL-03G.

Purification Protocol
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The purification of FBL-03G from its natural source or synthetic reaction mixture is critical to

achieving the high degree of purity required for clinical use. A multi-step chromatographic

process is employed to separate FBL-03G from other closely related flavonoids and impurities.

[9] A purity of 98.7% has been achieved using these methods.[2]

Multi-Step Purification Protocol for FBL-03G
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Caption: Chromatographic purification workflow for Caflanone FBL-03G.

Detailed Methodology
Objective: To purify FBL-03G to >98.5% purity.

Materials:

Crude FBL-03G extract or synthetic reaction mixture.

Silica gel (for normal-phase and flash chromatography).

C18-functionalized silica gel (for reverse-phase chromatography).

Solvents: Hexanes, Ethyl Acetate, Methanol, Acetonitrile, Water (HPLC grade).

HPLC system with a preparative column.

Rotary evaporator.

Fraction collector.
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Protocol:

Initial Separation (Flash Chromatography):

Dissolve the crude material in a minimal amount of a suitable solvent.

Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar

mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

Elute the column with a gradient of increasing polarity (increasing the percentage of Ethyl

Acetate).

Collect fractions and analyze using Thin Layer Chromatography (TLC) to identify fractions

containing the target compound.

Pool the relevant fractions and concentrate using a rotary evaporator.

Normal-Phase Column Chromatography:

Further purify the pooled fractions from the previous step using normal-phase silica gel

column chromatography with a refined solvent gradient to achieve better separation from

closely eluting impurities.[9]

Reverse-Phase Column Chromatography:

For compounds requiring orthogonal separation, dissolve the product from the normal-

phase step in a suitable solvent and load it onto a C18 reverse-phase column.[9]

Elute with a polar mobile phase gradient (e.g., decreasing gradient of Water:Acetonitrile).

Collect and pool fractions containing FBL-03G.

Final Polishing (HPLC):

Perform a final purification step using preparative High-Performance Liquid

Chromatography (HPLC).[9][10]

Dissolve the semi-purified compound and inject it into the HPLC system.
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Elute with an optimized mobile phase (e.g., an isocratic or gradient method with

Acetonitrile and Water).

Collect the peak corresponding to FBL-03G.

Evaporate the solvent to yield the final, highly purified product.

Analytical Characterization:

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and analytical HPLC.[2][11]

Mechanism of Action
FBL-03G exerts its anti-tumor effects through a multi-faceted approach primarily targeting the

tumor microenvironment and key oncogenic pathways.[1] Its mechanism is believed to be

mediated by the immune system, leading to the potential for an abscopal effect, where local

treatment results in the regression of distant tumors.[9][12]
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FBL-03G Mechanism of Action in Pancreatic Cancer
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Caption: Signaling pathway for FBL-03G's anti-tumor activity.

Experimental Data and Application Protocols
Summary of Preclinical Data
The following tables summarize key quantitative findings from preclinical studies of FBL-03G.

Table 1: In Vitro Efficacy of FBL-03G in Pancreatic Cancer Cells
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Treatment Group Concentration Effect Source

FBL-03G +
Radiotherapy

1 µM FBL-03G + 4
Gy

Synergistic
decrease in cancer
cell proliferation

[2][13]

| FBL-03G | 4 µM | More effective at killing cancer cells than 4 Gy radiotherapy |[2][13] |

Table 2: In Vivo Efficacy of FBL-03G in Pancreatic Cancer Mouse Models

Delivery Method FBL-03G Dose Outcome Source

Smart
Radiotherapy
Biomaterial (SRB)

200 µg
Delayed tumor
growth by ~3-fold
vs. control

[12]

Smart Radiotherapy

Biomaterial (SRB)
100 µg

Significantly boosts

abscopal effect
[11]

Smart Radiotherapy

Biomaterial (SRB)
Not specified

Significant survival

increase (p < 0.05) up

to 60 days

[9][12]

| Smart Radiotherapy Biomaterial (SRB) | 100, 200, or 300 µg | Significant survival increase (p

< 0.0001) vs. radiotherapy alone |[3][10] |

Protocol: In Vitro Clonogenic Survival Assay
Objective: To assess the synergistic effect of FBL-03G and radiotherapy on pancreatic cancer

cell survival.

Materials:

Panc-02 or KPC pancreatic cancer cells.

Complete cell culture medium (e.g., DMEM or RPMI).

FBL-03G (98.7% purity), dissolved in DMSO to create a stock solution.[2]
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6-well culture plates.

X-ray irradiator.

Crystal Violet staining solution.

Protocol:

Seed pancreatic cancer cells in 6-well plates at a density determined to yield 50-150

colonies per well and allow them to attach overnight.

Prepare working solutions of FBL-03G in complete medium at final concentrations of 0 µM

(vehicle control), 1 µM, and 4 µM.

Aspirate the overnight medium and replace it with the FBL-03G-containing medium or

vehicle control. Incubate for 24 hours.

Expose the designated plates to a single dose of 4 Gy radiation.[2] Leave non-irradiated

control plates shielded.

After irradiation, replace the medium in all wells with fresh, drug-free complete medium.

Incubate the plates for 7-14 days, or until visible colonies form.

Fix the colonies with methanol and stain with 0.5% Crystal Violet.

Count the number of colonies (containing >50 cells) in each well.

Calculate the cell survival fraction for each treatment group relative to the untreated control.

Protocol: Preparation of FBL-03G-Loaded Smart
Radiotherapy Biomaterials (SRBs)
Objective: To prepare implantable biomaterials for the sustained in vivo delivery of FBL-03G.

Materials:

Poly(lactic-co-glycolic) acid (PLGA).[12]
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Purified FBL-03G.

A suitable solvent (e.g., Acetone or DMSO).[2]

Molding equipment or extrusion system to form SRBs of the desired size.

Protocol:

Dissolve a defined amount of PLGA polymer in a minimal volume of solvent.

Weigh the desired amount of FBL-03G (e.g., 100 µg, 200 µg) and dissolve it completely in

the PLGA solution.[10][12]

Cast the mixture into a mold or use an appropriate fabrication method to create small,

implantable depots (e.g., cylindrical rods or spheres).

Allow the solvent to fully evaporate under vacuum, resulting in a solid polymer matrix with

encapsulated FBL-03G.

The resulting SRBs can be implanted directly into tumors in animal models using a

brachytherapy needle.[11] This allows for the slow, sustained release of FBL-03G at the

tumor site as the polymer degrades.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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